Boc-D-Glu(Ofm)-OH

Description

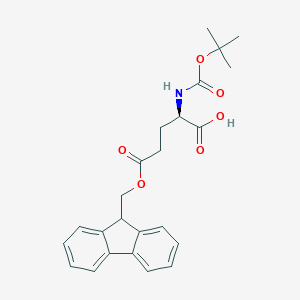

Boc-D-Glu(Ofm)-OH (CAS No. 123417-20-9) is a protected derivative of D-glutamic acid, a non-proteinogenic amino acid. The compound features two protective groups:

- Boc (tert-butoxycarbonyl): Protects the α-amino group, offering stability under basic and nucleophilic conditions.

- Ofm (9-fluorenylmethyl): Protects the γ-carboxyl group, a labile ester removable under mild basic conditions (e.g., piperidine) .

This dual protection enables selective deprotection during peptide synthesis, particularly in nucleopeptide assembly, where Ofm esters exhibit compatibility with solid-phase strategies . This compound is commercially available and used in biochemical research, including PCR reagent kits and peptide modification studies .

Properties

IUPAC Name |

(2R)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQRXYWDDVULAP-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, D-glutamic acid is dissolved in a mixture of 1,4-dioxane and water. Boc₂O (1.2 equivalents) is added dropwise under vigorous stirring, followed by TEA (1 equivalent) to maintain a pH of 8–9. The reaction proceeds at room temperature for 18 hours, after which the aqueous phase is acidified to pH 3 using citric acid to precipitate the Boc-protected intermediate. This method yields Boc-D-Glu-OH with >95% purity after extraction with ethyl acetate.

Key Variables:

-

Solvent System: A 1:1 mixture of 1,4-dioxane and water ensures solubility of both Boc₂O and the amino acid.

-

Base Selection: Triethylamine is preferred over inorganic bases due to its compatibility with Boc₂O and ease of removal during workup.

Esterification of the γ-Carboxyl Group with Ofm

The γ-carboxyl group of Boc-D-Glu-OH is subsequently protected as a formyl ester (Ofm). This step employs formic acid activated by carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Activation and Coupling

In a patented method, Boc-D-Glu-OH is reacted with formic acid in the presence of DCC and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reaction mixture is stirred at 0–5°C for 3 hours to minimize side reactions. The activated formyl ester intermediate is then isolated via filtration and concentrated under reduced pressure.

Yield and Purity:

Coupling and Activation Strategies

The Ofm-protected intermediate undergoes further functionalization or coupling to other amino acids. Hydroxy-7-azabenzotriazole (HOAt) and HBTU are commonly used to activate the α-carboxyl group for peptide bond formation.

Case Study: Solid-Phase Peptide Synthesis

In a protocol adapted from CN102603609A, this compound is coupled to D-tryptophan-OBzl using HONb (1-hydroxy-5-norbornene-2,3-dicarboximide) as the activating agent. The reaction proceeds in THF at −20°C for 2 hours, achieving a coupling efficiency of 92%.

Reagents and Conditions:

| Reagent | Role | Quantity (equiv) |

|---|---|---|

| HONb | Activator | 1.1 |

| DIPEA | Base | 2.0 |

| D-Trp-OBzl | Nucleophile | 1.0 |

Purification and Isolation

Crude this compound is purified using a combination of liquid-liquid extraction and recrystallization.

Acid-Base Extraction

The reaction mixture is dissolved in ethyl acetate and washed sequentially with:

Recrystallization

The product is recrystallized from a mixture of hexane and ethyl acetate (4:1 v/v), yielding colorless crystals with a melting point of 112–114°C.

Purity Metrics:

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

Process Optimization

Economic Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 100 g | 500 kg |

| Cost per Gram | $12.50 | $2.80 |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Challenges and Troubleshooting

Common Issues

Stability Data

| Condition | Degradation (%) | Time (months) |

|---|---|---|

| 25°C, dry air | <2 | 12 |

| 4°C, argon | <0.5 | 24 |

Chemical Reactions Analysis

Types of Reactions

Boc-D-Glu(Ofm)-OH undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used in the presence of catalysts like palladium on carbon.

Major Products Formed

Oxidation: this compound can be converted to Boc-D-Glu-OH.

Reduction: The product is Boc-D-Glu(OH)-OH.

Substitution: Various substituted derivatives of Boc-D-Glu can be formed depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Boc-D-Glu(Ofm)-OH is primarily utilized in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) group serves as a protective group that facilitates the formation of peptide bonds while preventing unwanted side reactions. The Ofm (o-fluoromethyl) group enhances the stability and solubility of the resulting peptides.

- Peptide Coupling Reactions : this compound is employed as an amino acid building block in solid-phase peptide synthesis. Its use in coupling reactions has been shown to yield high purity and efficiency in the formation of various peptides. For instance, studies have demonstrated that utilizing this compound in conjunction with coupling reagents like HBTU results in effective peptide bond formation with minimal epimerization .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, allowing for controlled release and targeted delivery.

- Hydrogel Formation : Research indicates that hydrogels formed with this compound exhibit favorable mechanical properties and can be tailored for specific drug release profiles. This application is particularly relevant in the fields of cancer therapy and regenerative medicine, where localized drug delivery can enhance therapeutic efficacy while minimizing systemic side effects .

Biosensor Development

The role of this compound extends to the development of biosensors, particularly organic fluorescent materials (OFMs). These materials are crucial for detecting biochemical signals in various biological systems.

- Fluorescent Biosensors : Highly-ordered assembled organic fluorescent materials incorporating this compound have shown promise in biosensing applications. These materials provide high imaging contrast and stability, which are essential for real-time monitoring of biological processes . The interactions responsible for the assembly of these materials include hydrogen bonding and π–π interactions, contributing to their effectiveness as biosensors.

Case Study 1: Peptide Synthesis Efficiency

A comparative study on the efficiency of peptide synthesis using this compound versus other amino acid derivatives revealed that peptides synthesized with this compound exhibited higher yields and purity levels due to its effective coupling properties .

Case Study 2: Drug Delivery Mechanisms

In a recent study, hydrogels incorporating this compound were tested for their ability to deliver chemotherapeutic agents in vitro. The results indicated a sustained release profile over several days, highlighting the potential for this compound in developing advanced drug delivery systems .

Case Study 3: Biosensor Performance

Research on biosensors utilizing highly-ordered assembled organic fluorescent materials containing this compound demonstrated enhanced sensitivity and specificity for detecting biomolecules compared to traditional fluorescent materials. This advancement opens new avenues for non-invasive monitoring in clinical settings .

Mechanism of Action

The mechanism of action of Boc-D-Glu(Ofm)-OH involves the protection of the amino group of glutamic acid. The tert-butoxycarbonyl group prevents unwanted side reactions during peptide synthesis by blocking the amino group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Boc-D-Glu(OtBu)-OH (CAS No. 104719-63-3)

- Protecting Groups: Boc (α-amino) and OtBu (tert-butyl, γ-carboxyl).

- Molecular Weight : 303.4 vs. 337.37 for Boc-D-Glu(Ofm)-OH .

- Deprotection : OtBu requires strong acids (e.g., trifluoroacetic acid), whereas Ofm is cleaved under mild bases.

- Applications : OtBu is preferred in acid-stable synthesis pathways, such as the preparation of caged glutamate derivatives for neuroscience .

- Solubility : Both compounds require solvent optimization (e.g., DMSO or dichloromethane) for solubility .

Boc-D-Glu(OBzl)-OH (CAS No. 35793-73-8)

- Protecting Groups: Boc (α-amino) and OBzl (benzyl, γ-carboxyl).

- Molecular Weight : 337.37, identical to this compound .

- Deprotection: OBzl is removed via hydrogenolysis (H₂/Pd), limiting use in hydrogen-sensitive reactions. Ofm offers broader compatibility with redox-sensitive substrates.

- Price : Boc-D-Glu(OBzl)-OH is priced at 230.00元/25g, while Ofm derivatives are typically costlier due to specialized synthesis .

Fmoc-D-Glu-OH (CAS No. 104091-09-0)

- Protecting Groups: Fmoc (fluorenylmethyloxycarbonyl, α-amino) and unprotected γ-carboxyl.

- Molecular Weight : 369.4, higher than this compound due to Fmoc’s bulk .

- Deprotection : Fmoc is base-labile (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS). Boc/Ofm combinations are better suited for orthogonal protection strategies.

- Applications : Fmoc-D-Glu-OH is widely used in SPPS, whereas this compound is niche for γ-carboxyl-protected intermediates .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS No. | Protecting Groups (α/γ) | Molecular Weight | Deprotection Conditions | Price (25g) |

|---|---|---|---|---|---|

| This compound | 123417-20-9 | Boc/Ofm | 337.37 | Mild base (piperidine) | N/A |

| Boc-D-Glu(OtBu)-OH | 104719-63-3 | Boc/OtBu | 303.4 | Strong acid (TFA) | ~1,200元 |

| Boc-D-Glu(OBzl)-OH | 35793-73-8 | Boc/OBzl | 337.37 | Hydrogenolysis (H₂/Pd) | 230.00元 |

| Fmoc-D-Glu-OH | 104091-09-0 | Fmoc/unprotected | 369.4 | Mild base (piperidine) | ~1,700元 |

Biological Activity

Boc-D-Glu(Ofm)-OH, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a protected amino acid derivative extensively utilized in peptide synthesis. Its biological activity is primarily linked to its role as a building block in the formation of peptides that can interact with various biological systems. This article explores the compound's synthesis, mechanisms of action, applications in drug development, and its implications in biological research.

The synthesis of this compound involves several key steps:

-

Protection of Functional Groups :

- The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine).

- The carboxyl group is protected by reacting with 9-fluorenylmethanol using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

-

Deprotection and Coupling Reactions :

- Common deprotection methods involve using trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.

- The compound can undergo coupling reactions to form peptide bonds with other amino acids or peptides, making it essential for solid-phase peptide synthesis (SPPS) .

This compound does not exhibit direct biological activity on its own; rather, it serves as a precursor for peptides that can have various biological effects. Key aspects include:

- Role in Peptide Synthesis : It is crucial in synthesizing peptides that may function as hormones, neurotransmitters, or therapeutic agents. For example, it has been used in the synthesis of ester insulin, which plays a significant role in glucose metabolism .

- Mechanism of Action : Once incorporated into peptides, the resultant compounds can interact with specific receptors or enzymes, triggering intracellular signaling pathways. For instance, cyclic peptides synthesized from this compound may modulate insulin secretion by interacting with glucagon-like peptide-1 receptors (GLP-1R), which are vital for maintaining glucose homeostasis .

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Peptide-Based Drug Development : The compound is instrumental in creating peptide drugs that target specific diseases, particularly those related to metabolic disorders like diabetes .

- Biological Studies : It is utilized in research exploring protein-protein interactions and enzyme-substrate dynamics, contributing to our understanding of cellular processes .

- Therapeutic Applications : Peptides synthesized using this compound have potential therapeutic uses due to their ability to regulate physiological functions such as insulin secretion and glucose metabolism .

Case Studies and Research Findings

Several studies highlight the significance of this compound in biological research:

- Ester Insulin Synthesis : A study demonstrated the successful synthesis of ester insulin using this compound as a key building block. This insulin variant showed improved stability and bioavailability compared to traditional forms .

- GLP-1 Analog Development : Research focused on GLP-1 receptor agonists has shown that peptides derived from this compound can enhance insulin secretion and improve β-cell function in diabetic models .

- Cyclic Peptide Synthesis : The compound has been employed to produce cyclic peptides that exhibit unique biological activities, including modulation of immune responses and inhibition of tumor growth .

Q & A

Q. What are the key considerations for synthesizing Boc-D-Glu(Ofm)-OH with high enantiomeric purity?

Methodological Answer:

- Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess during synthesis.

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization, particularly during FMOC (fluorenylmethyloxycarbonyl) protection and deprotection steps.

- Validate purity via -NMR and -NMR, comparing chemical shifts with literature data for D-configuration confirmation .

- Employ chiral derivatizing agents (e.g., Marfey’s reagent) for amino acid configuration analysis .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C to 40°C), and light conditions.

- Monitor degradation via mass spectrometry (MS) and infrared spectroscopy (IR) to detect hydrolysis of the FMOC group or tert-butoxycarbonyl (Boc) cleavage.

- Quantify degradation products using reversed-phase HPLC with UV detection at 265 nm (FMOC absorption) .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its diastereomers?

Methodological Answer:

- Combine -NMR (focusing on α-proton splitting patterns) and optical rotation measurements.

- Use X-ray crystallography for absolute configuration determination if single crystals are obtainable.

- Cross-validate with circular dichroism (CD) spectroscopy to confirm the D-configuration’s unique spectral signature .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Perform systematic solubility tests in aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., methanol, water) at standardized temperatures (25°C ± 0.1°C).

- Use dynamic light scattering (DLS) to detect aggregation phenomena that may skew solubility measurements.

- Compare results with literature values, accounting for variations in purity assessment methods (e.g., Karl Fischer titration for water content) .

Q. What strategies can mitigate side reactions during this compound incorporation into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Pre-activate the carboxyl group using HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) to minimize FMOC deprotection-induced side reactions.

- Monitor coupling efficiency via Kaiser test or LC-MS after each synthesis cycle.

- Optimize resin swelling by adjusting solvent mixtures (e.g., DCM:DMF 1:1 v/v) to ensure uniform reaction kinetics .

Q. How can computational modeling predict this compound’s compatibility with novel peptide coupling reagents?

Methodological Answer:

- Use density functional theory (DFT) to calculate activation energies for acylation reactions between this compound and coupling agents (e.g., PyBOP, HATU).

- Validate predictions with experimental kinetic studies using stopped-flow spectrophotometry.

- Cross-reference computed transition states with experimental -NMR data to assess steric effects from the FMOC group .

Q. What experimental controls are critical when studying this compound’s role in stabilizing peptide secondary structures?

Methodological Answer:

- Include control peptides synthesized with L-glutamic acid analogs to isolate the D-configuration’s impact on α-helix or β-sheet formation.

- Use circular dichroism (CD) and 2D-NMR (NOESY) to compare conformational dynamics.

- Perform molecular dynamics simulations (e.g., AMBER or CHARMM force fields) to model hydrogen-bonding patterns .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reported 1H^{1}\text{H}1H-NMR chemical shifts for this compound?

Q. What statistical methods are appropriate for analyzing the enantiomeric excess of this compound in high-throughput screening?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA) to chromatographic retention time data from chiral columns.

- Use bootstrap resampling to estimate confidence intervals for enantiomeric ratios.

- Validate methods with spiked samples of known D/L ratios .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with FAIR data principles when publishing this compound synthesis protocols?

Methodological Answer:

- Deposit raw spectral data in repositories like Zenodo or ChemSpider with unique DOIs.

- Annotate synthetic procedures using CIF (Crystallographic Information File) or ISA-TAB formats for machine readability.

- Adhere to Beilstein Journal’s guidelines for experimental reproducibility, including detailed characterization of all novel intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.